4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan
CAS No.: 159308-03-9
Cat. No.: VC0120832
Molecular Formula: C₂₂H₂₂N₂O₆
Molecular Weight: 410.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159308-03-9 |
|---|---|
| Molecular Formula | C₂₂H₂₂N₂O₆ |
| Molecular Weight | 410.42 |
| IUPAC Name | 2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-phenoxy-3-phenylbutanoic acid |
| Standard InChI | InChI=1S/C22H22N2O6/c1-22(15-10-6-4-7-11-15,30-16-12-8-5-9-13-16)19(20(25)26)29-21-23-17(27-2)14-18(24-21)28-3/h4-14,19H,1-3H3,(H,25,26) |
| SMILES | CC(C1=CC=CC=C1)(C(C(=O)O)OC2=NC(=CC(=N2)OC)OC)OC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Features
4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan retains the core propanoic acid backbone of ambrisentan but includes:
-
4,6-Dimethoxy groups on the pyrimidinyl ring, which may influence receptor-binding kinetics.
-
Beta-methyl substitution at the propanoic acid chain, potentially altering steric interactions with endothelin receptors.
-
3-Phenoxy linkage, maintaining the phenoxy group critical for receptor antagonism .
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂N₂O₆ |
| Molecular Weight | 410.42 g/mol |
| CAS Number | 159308-03-9 |
| IUPAC Name | 2-(4,6-Dimethoxypyrimidin-2-yl)oxy-3-phenoxy-3-phenylbutanoic acid |
| SMILES | COC1=CC(OC)=NC(OC(C(O)=O)C(C2=CC=CC=C2)(C)OC3=CC=CC=C3)=N1 |
Stereochemistry
The compound exists as a mixture of diastereomers due to the chiral centers introduced by the beta-methyl and phenoxy substitutions . This stereochemical complexity may influence its pharmacological profile, though specific diastereomer-specific activity data remain limited.
Synthesis and Chemical Reactivity
Synthetic Routes
While detailed synthesis protocols are proprietary, the compound is likely synthesized via:
-
Pyrimidinyl ring functionalization: Introduction of methoxy groups at positions 4 and 6 of a pyrimidine core.
-
Phenoxy chain attachment: Coupling of the 3-phenoxy group to the propanoic acid backbone.
-
Beta-methyl substitution: Introduction of the methyl group at the beta-carbon, possibly via alkylation or asymmetric synthesis .
The final product is purified to isolate the desired diastereomeric mixture, with chromatographic techniques (e.g., HPLC) ensuring >95% purity .
Reactivity
The compound’s reactivity is dominated by:
-
Ester hydrolysis: The propanoic acid moiety may undergo hydrolysis under acidic or basic conditions.
-
Ether cleavage: The methoxy and phenoxy groups are stable under physiological conditions but susceptible to strong nucleophiles.
Biological Activity and Mechanism
Endothelin Receptor Antagonism
4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan acts as a selective endothelin type A (ETₐ) receptor antagonist, mimicking ambrisentan’s mechanism . Endothelin-1 (ET-1), a potent vasoconstrictor, binds ETₐ receptors on vascular smooth muscle cells, inducing pulmonary hypertension. By blocking ETₐ, this compound:
-
Reduces vascular resistance via vasodilation.
-
Inhibits ET-1-mediated mitogenesis, potentially slowing pulmonary vascular remodeling .
Comparative Pharmacology
| Parameter | 4,6-Dimethoxy-beta-methyl-3-phenoxy Ambrisentan | Ambrisentan |
|---|---|---|
| ETₐ Selectivity | High (inferred from structural analogs) | High |
| ETB Receptor Binding | Minimal (hypothetical) | Minimal |
| Plasma Protein Binding | Likely moderate to high | Moderate (~99%) |
| Metabolic Stability | Not reported; may differ from ambrisentan | Extensive hepatic metabolism |
Data inferred from structural analogs and ambrisentan’s pharmacokinetics .
Research Findings and Preclinical Data
In Vitro Studies
While no direct IC₅₀ values are published for this compound, structural analogs with methoxy substitutions on pyrimidinyl rings (e.g., 3-methoxyphenoxy derivatives) have shown:
-
ETₐ binding affinities in the low nanomolar range (e.g., IC₅₀ = 0.4–1.9 nM) .
-
Enhanced selectivity over ETB receptors compared to non-selective antagonists .
In Vivo Efficacy
Preclinical models of pulmonary hypertension suggest that methoxy-substituted pyrimidinyl derivatives:
-
Reduce mean arterial pressure (MAP) by 15–25 mmHg in hypertensive rats .
-
Improve hemodynamic parameters, including pulmonary vascular resistance (PVR) .
| Adverse Effect | Likely Risk |
|---|---|
| Hepatotoxicity | Low (similar to ambrisentan) |
| Peripheral Edema | Possible (common with ERAs) |
| Nasal Congestion | Possible |
| Drug-Drug Interactions | Minimal (CYP-independent metabolism) |
Ambrisentan’s safety profile includes a low risk of liver injury and minimal CYP450 interactions .
Clinical Applications
-
Pulmonary Arterial Hypertension: Potential as a second-line or adjunct therapy, leveraging its structural modifications for improved efficacy.
-
Portopulmonary Hypertension: May offer advantages in patients with thrombocytopenia, as oral ERAs (e.g., ambrisentan) avoid invasive therapies like epoprostenol .
Future Directions
Unanswered Questions
-
Diastereomer-Specific Activity: Do individual diastereomers exhibit differential receptor binding or pharmacokinetics?
-
Metabolic Pathways: How do the methoxy and beta-methyl groups influence hepatic or renal clearance?
-
Combination Therapy: Synergy with phosphodiesterase-5 inhibitors (e.g., tadalafil) in refractory PAH .
Research Priorities
-
Crystallographic Studies: Determine ETₐ receptor-binding modes.
-
Phase I Trials: Assess pharmacokinetics and tolerability in healthy volunteers.
-
Biomarker Development: Identify predictors of response (e.g., ET-1 plasma levels).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume